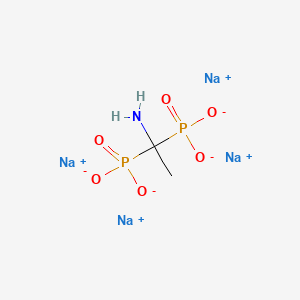

Sodium 1-aminoethane-1,1-diphosphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

24721-82-2 |

|---|---|

Molecular Formula |

C2H5NNa4O6P2 |

Molecular Weight |

292.97 g/mol |

IUPAC Name |

tetrasodium;1,1-diphosphonatoethanamine |

InChI |

InChI=1S/C2H9NO6P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H2,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |

InChI Key |

YMPUEMTZMMUPJA-UHFFFAOYSA-J |

Canonical SMILES |

CC(N)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminoethane 1,1 Diphosphonate and Analogs

Conventional Synthetic Pathways to Geminal Diphosphonates

Traditional methods for synthesizing geminal diphosphonates have been well-established for decades, providing foundational routes to these important molecules. These pathways often involve multi-component reactions or reactions with fundamental phosphorus-containing reagents.

Kabachnik–Fields Reaction and Its Catalytic Variants

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. nih.gov It is a one-pot, three-component condensation involving a carbonyl compound, an amine, and a dialkyl phosphite (B83602) (or other hydrophosphoryl compound). nih.govnih.gov The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then subjected to hydrophosphonylation by the dialkyl phosphite. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of α-aminophosphonates. For instance, the condensation of ethane (B1197151) 1,2-diamine or propane (B168953) 1,3-diamine with various aldehydes and diethylphosphite produces bis(α-aminophosphonates) in good yields. nih.gov The reaction can often be performed under catalyst-free conditions, for example, by refluxing the components in a suitable solvent like ethanol (B145695) or toluene. nih.gov

However, to improve reaction rates, yields, and substrate scope, numerous catalytic variants have been developed. Lewis acids are common catalysts, though their effectiveness can be hampered by the water produced during imine formation. This has led to the use of water-stable catalysts or the co-use of dehydrating agents. Acidic and basic catalysts are widely employed, with common examples including InCl₃, SnCl₄, BF₃·Et₂O, and ZnCl₂. nih.gov Heterogeneous catalysts, such as silica-supported dodecatungstophosphoric acid, have also been utilized to facilitate easier work-up and catalyst recycling.

| Catalyst System | Reactants | Conditions | Outcome | Reference |

| None | Ethane 1,2-diamine, Benzaldehyde, Diethylphosphite | Reflux in Ethanol | Bis(α-aminophosphonate) | nih.gov |

| None | Propane 1,3-diamine, Aldehydes, Diethylphosphite | Reflux in Toluene | Bis(α-aminophosphonate) | nih.gov |

| Lewis Acids (e.g., InCl₃, SnCl₄) | Carbonyl, Amine, Dialkyl Phosphite | Varies | α-Aminophosphonate | nih.gov |

| Silica-supported Dodecatungstophosphoric Acid | Carbonyl, Amine, Dialkyl Phosphite | Ambient Temperature | α-Aminophosphonate |

Synthesis from Nitriles via Phosphorous Acid Reactions

An alternative and direct route to 1-amino-1,1-diphosphonic acids involves the reaction of nitriles with phosphorus-based reagents. A notable synthesis of 1-aminoethane-1,1-diphosphonic acid starts from acetonitrile. prepchem.com In a specific documented procedure, acetamide (B32628) is dissolved in acetonitrile, to which tetraphosphorus (B14172348) hexaoxide (P₄O₆) is added. The reaction mixture is heated, and the resulting residue is oxidized with hydrogen peroxide to yield the final crystalline 1-aminoethane-1,1-diphosphonic acid. prepchem.com

This method is part of a broader class of reactions where a P-H function is added to a nitrile. nih.gov The reaction of carboxylic acid amides with reagents like phosphorous acid and phosphorus trichloride (B1173362) also provides a pathway to 1-amino-1,1-bisphosphonates. nih.gov For example, N,N-dialkylformamides can react directly with a mixture of PCl₃ and water to afford the corresponding bisphosphonic acids.

Addition of Phosphites to Ketophosphonates

The synthesis of 1-hydroxy-1,1-bisphosphonates can be achieved through the addition of phosphites to α-ketophosphonates. nih.gov This process, a variation of the Pudovik reaction, involves the nucleophilic attack of a dialkyl phosphite on the carbonyl group of an α-ketophosphonate. mdpi.comnih.gov The α-ketophosphonate intermediate itself can be generated via a Michaelis-Arbuzov reaction between an acyl chloride and a trialkyl phosphite. nih.gov

A general scheme for this process is as follows:

Formation of α-ketophosphonate: RCOCl + P(OR')₃ → RC(O)P(O)(OR')₂ + R'Cl

Pudovik addition: RC(O)P(O)(OR')₂ + HP(O)(OR')₂ → RC(OH)(PO₃R'₂)₂

The conditions for the Pudovik addition, particularly the amount of base catalyst used, can influence the outcome, with potential for molecular rearrangements. nih.gov For instance, reacting dimethyl α-oxoethylphosphonate with dialkyl phosphites in the presence of a low concentration of diethylamine (B46881) yields the expected hydroxy bisphosphonate adduct. In contrast, higher catalyst concentrations can lead exclusively to rearranged products. nih.gov Silylated reagents are also employed; the reaction of an acyl chloride with tris(trimethylsilyl)phosphite can form a silylated α-ketophosphonate in situ, which then reacts with a phosphonite to yield hydroxymethylene(phosphinyl)phosphonate derivatives. nih.gov

Advanced Synthetic Approaches and Derivatization Strategies

Modern synthetic chemistry offers sophisticated tools for the construction and modification of complex molecules, including the analogs of 1-aminoethane-1,1-diphosphonate. These methods provide access to novel derivatives with tailored properties.

α-Amidoalkylation Reactions for Phosphonic Acid Derivatives

α-Amidoalkylation reactions serve as a powerful method for forming the C-N bond in α-aminophosphonate synthesis. A notable approach involves the stereoselective organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts. mdpi.com These phosphonium (B103445) salts, readily prepared from N-acyl-α-amino acids, act as effective amidoalkylating agents. mdpi.com The reaction can be catalyzed by chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, to produce enantiomerically enriched α-aminophosphonates with high yields. mdpi.com

Another strategy is the Michaelis-Arbuzov-type α-amidoalkylation. nih.gov This involves the reaction of triethyl phosphite with 1-(N-acylamino)alkylphosphonates that have a leaving group at the α-position. A one-pot transformation of α-ethoxy derivatives of phosphorus analogs of α-amino acids into N-protected 1-aminobisphosphonates has been developed. nih.gov This method proceeds through a reactive phosphonium salt intermediate formed from the reaction of the α-ethoxyphosphonate with triphenylphosphonium tetrafluoroborate, which is then attacked by triethyl phosphite to yield the geminal bisphosphonate. nih.gov

| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |

| Stereoselective α-Amidoalkylation | 1-(N-Acylamino)alkylphosphonium salt, Dimethyl phosphite | Chiral Quaternary Ammonium Salt, KOH, Toluene, -70°C | Enantiomerically enriched α-Aminophosphonate | mdpi.com |

| Michaelis-Arbuzov-type α-Amidoalkylation | 1-(N-Acylamino)-1-ethoxyphosphonate, Triphenylphosphonium tetrafluoroborate, Triethyl phosphite | One-pot, catalyst-free option available | N-Protected 1-Aminobisphosphonate | nih.gov |

Application of "Click" Chemistry and Other Coupling Reactions for Novel Derivatives

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for synthesizing novel diphosphonate derivatives. This reaction joins an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable triazole ring. This strategy has been used to prepare bisphosphonates incorporating a triazole ring by reacting a propargyl-substituted bisphosphonate with various organic azides. The reaction is typically catalyzed by copper(I) iodide in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Beyond click chemistry, the Michaelis-Arbuzov reaction is a fundamental C-P bond-forming reaction widely used to synthesize phosphonates. wikipedia.org In the context of geminal bisphosphonates, it can be used to convert α-functionalized phosphonates into the target P-C-P structure. For example, diethyl 1-(N-benzoylamino)bromomethylphosphonate reacts with triethyl phosphite to yield 1-(N-benzoylamino)methylene-1,1-bisphosphonates. nih.gov Similarly, α-methanesulfonyloxy-benzylphosphonates have been shown to be effective substrates, reacting with triethyl phosphite at elevated temperatures to give the corresponding bisphosphonates in good yields. mdpi.com These coupling strategies are essential for creating structurally diverse analogs that are not readily accessible through conventional one-pot methods.

Mechanistic Investigations of Reaction Pathways in Aminobisphosphonate Synthesis

Understanding the reaction mechanisms involved in the synthesis of aminobisphosphonates is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Several studies have focused on elucidating the intricate pathways of these reactions.

A common method for preparing aminobisphosphonates is the three-component reaction involving an amine, an orthoformate (like triethyl orthoformate), and a phosphite. Mechanistic studies using ³¹P-NMR spectroscopy have revealed a complex interplay of intermediates existing in thermodynamic equilibrium. nih.gov The course of this reaction is highly dependent on the nature of the amine and the reaction conditions. nih.gov The proposed mechanism suggests the initial formation of various intermediates whose compositions can vary based on factors like the molar ratio of substrates, temperature, and reaction time. nih.gov

In the synthesis of 1-hydroxy-1,1-bisphosphonic acids from carboxylic acids using phosphorus trichloride and phosphorous acid, the reaction is believed to proceed through the formation of an acid chloride intermediate. mdpi.com When methanesulfonic acid (MSA) is used as a solvent, it can react with phosphorus trichloride to form methanesulfonyl chloride, which in turn can react with the carboxylic acid to form a mixed anhydride (B1165640). This anhydride is a key intermediate in the formation of the final bisphosphonate product. mdpi.com

The one-pot synthesis of N-protected 1-aminobisphosphonates from α-ethoxyphosphonate derivatives has also been the subject of mechanistic scrutiny. mdpi.com The electrophilicity of the α-carbon in the starting α-ethoxyphosphonate is initially too low for a direct reaction with triethyl phosphite. Therefore, it is proposed that the α-ethoxyphosphonate is first converted into a more reactive phosphonium salt intermediate, which is then susceptible to nucleophilic attack by the phosphite. mdpi.com

The deamination of 1-aminoalkylphosphonic acids using nitrous acid has been investigated to understand the reaction intermediates and selectivity. nih.gov It is suggested that the reaction proceeds through the formation of diazonium salts, which can then react with various nucleophiles. nih.gov Unlike the deamination of 2-aminoalkanoic acids, the formation of cyclic α-lactone-like intermediates is considered unlikely in the case of 1-aminoalkylphosphonic acids. nih.gov Instead, the formation of carbenium ions with two phosphonic groups is proposed, leading to products such as hydroxyalkylidene-1,1-diphosphonic acids. nih.gov

The table below outlines the proposed key intermediates in different aminobisphosphonate synthesis reactions.

| Reaction Type | Key Proposed Intermediates | Reference |

| Three-component reaction (amine, orthoformate, phosphite) | Intermediates in thermodynamic equilibrium, identified by ³¹P-NMR | nih.gov |

| Synthesis from carboxylic acids in MSA | Acid chloride, Mixed anhydride (RCOO-MSA) | mdpi.com |

| One-pot synthesis from α-ethoxyphosphonates | Phosphonium salt | mdpi.com |

| Deamination of 1-aminoalkylphosphonic acids | Diazonium salts, Carbenium ions with two phosphonic groups | nih.gov |

These mechanistic insights are invaluable for the rational design of more efficient and selective synthetic routes to a diverse range of aminobisphosphonates.

Molecular Mechanisms of Action and Interactions

Enzymatic Target Interactions

The biological activity of Sodium 1-aminoethane-1,1-diphosphonate and related N-BPs stems primarily from their ability to inhibit key enzymes, most notably within the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The principal molecular target for this compound and other N-BPs is Farnesyl Pyrophosphate Synthase (FPPS). nih.gov This enzyme is a critical branch point in the mevalonate pathway, catalyzing the production of farnesyl pyrophosphate (FPP), a precursor for essential molecules like sterols and prenylated proteins. youtube.comyoutube.com Inhibition of FPPS disrupts these downstream processes, leading to the compound's characteristic biological effects. nih.gov

Crystallographic studies of human FPPS in complex with N-BPs have provided a detailed understanding of the binding mechanism. These inhibitors occupy the binding pocket of the natural allylic substrate, geranyl pyrophosphate (GPP). nih.govyoutube.com The binding is not passive; it induces a conformational change in the enzyme. youtube.com

The phosphonate (B1237965) groups of the inhibitor are crucial for this interaction. They coordinate with three magnesium ions (Mg²⁺) within the active site, mimicking the way the pyrophosphate moiety of the natural GPP substrate binds. nih.gov These ions are held in place by highly conserved aspartate-rich motifs within the enzyme. nih.govyoutube.com

A key feature of N-BPs is the nitrogen atom within their side chain. This nitrogen atom forms critical interactions with active site residues, particularly the hydroxyl group of Threonine 201 (Thr201) and the main-chain carbonyl of Lysine 200. nih.govyoutube.com This interaction is believed to position the nitrogen in the site where a carbocation intermediate would form during the natural enzymatic reaction, contributing significantly to the inhibitor's high potency. youtube.com For some N-BPs, the phenyl ring of another residue, Tyrosine 204 (Tyr204), is essential for maintaining the stability of the enzyme-inhibitor complex. nih.gov

Table 1: Key FPPS Active Site Interactions with Nitrogen-Containing Bisphosphonates

| Inhibitor Moiety | Interacting Enzyme Component | Type of Interaction | Reference |

| Bisphosphonate Group | Aspartate-Rich Motifs & Mg²⁺ ions | Ionic Coordination | nih.gov |

| Side Chain Nitrogen | Threonine 201 (hydroxyl) | Hydrogen Bonding | nih.govyoutube.com |

| Side Chain Nitrogen | Lysine 200 (carbonyl) | Hydrogen Bonding | youtube.com |

| Side Chain (e.g., Risedronate) | Tyrosine 204 (phenyl ring) | Stabilizing Interaction | nih.gov |

The inhibition of FPPS by N-BPs is not a simple, rapid equilibrium. It is characterized as a slow, tight-binding, and time-dependent process. youtube.comnih.gov This complex kinetic behavior involves an isomerization of the enzyme that occurs after the initial binding of the inhibitor. nih.govyoutube.com

The kinetic model can be described in two stages:

Initial Binding: The N-BP first binds to the GPP binding site, leading to a rapid and reversible competitive inhibition with respect to GPP. nih.gov This forms an initial, lower-affinity enzyme-inhibitor complex. nih.gov

Isomerization: Following this initial binding, the enzyme undergoes a conformational change, leading to the formation of a much tighter, slowly-reversing complex. youtube.comnih.gov This isomerization "traps" the inhibitor in the active site. The binding of the second substrate, isopentenyl pyrophosphate (IPP), to this N-BP-enzyme complex further closes the active site, solidifying the inhibition. nih.gov

This two-step mechanism is reflected in the kinetic constants. The initial, weaker binding is represented by the inhibition constant Ki, while the final, potent inhibition after isomerization is described by Ki*. nih.gov The tendency of the enzyme to remain in the isomerized, inhibited state is quantified by the isomerization constant, Kisom, which has been shown to correlate strongly with the in vivo antiresorptive efficacy of different N-BPs. nih.gov

Table 2: Kinetic Parameters of FPPS Inhibition by Select N-BPs

| Compound | Initial IC₅₀ (nM) | Preincubated IC₅₀ (nM) | Isomerization Constant (Kᵢₛₒₘ) | Reference |

| Zoledronate | ~360 - 450 | 4.1 | 86 | nih.gov |

| Risedronate | ~360 - 450 | 5.7 | 11.5 | nih.gov |

| Ibandronate | 1000 | 25 | 15.1 | nih.gov |

| Alendronate | 2250 | 260 | 7.6 | nih.gov |

| Pamidronate | 1900 | 353 | 4.4 | nih.gov |

IC₅₀ values represent the concentration required for 50% inhibition. Preincubation allows for the time-dependent isomerization to occur, resulting in higher potency (lower IC₅₀).

Interactions with Other Enzymes in the Isoprenoid Biosynthetic Pathway

While FPPS is the primary target, some bisphosphonates have been found to interact with other enzymes in the isoprenoid pathway.

Isopentenyl Diphosphate (IDP) Isomerase: Research has identified at least one bisphosphonate, NE21650, that not only potently inhibits FPPS but also acts as a weak inhibitor of IDP isomerase. youtube.com This enzyme catalyzes the interconversion of IPP and its isomer dimethylallyl pyrophosphate (DMAPP). youtube.com The finding suggests that minor structural changes to bisphosphonates can broaden their inhibitory profile to include more than one enzyme in the mevalonate pathway. youtube.com Furthermore, studies have shown that N-BPs can inhibit a combined "isopentenyl pyrophosphate isomerase/farnesyl pyrophosphate synthase activity" in a dose-dependent manner.

Squalene (B77637) Synthase: Certain bisphosphonates demonstrate potent inhibition of squalene synthase, an enzyme that uses FPP in the first committed step towards cholesterol biosynthesis. For instance, the bisphosphonate YM 175 was identified as a potent inhibitor of rat liver microsomal squalene synthase with a Ki of 57 nM. Novel bisphosphonates have been specifically identified as potent and specific inhibitors of squalene synthase, demonstrating that the bisphosphonate structure can be tailored to target enzymes downstream of FPPS.

Mechanisms of Interaction with Diverse Enzyme Classes

The inhibitory action of bisphosphonate-related compounds is not confined to the isoprenoid pathway.

Pyrroline-5-Carboxylate (P5C) Reductase: Phenyl-substituted aminomethylene-bisphosphonates have been identified as inhibitors of human P5C reductase, the final enzyme in proline biosynthesis. Studies on rapeseed have shown that these compounds can block proline synthesis in situ, leading to the accumulation of the toxic substrate P5C. The inhibition mechanism appears to be competitive, and differences in the amino acid sequences of the enzyme's binding site between species can influence the inhibitor's effectiveness.

Aminopeptidases: Aminophosphonates, which are structurally related to bisphosphonates, have been shown to inhibit cytosolic and microsomal aminopeptidases. nih.gov For example, [1-Amino-2-(N-cyclohexylamino)ethyl]phosphonic acid is an effective inhibitor of microsomal aminopeptidase, with a Ki value of 0.87 μM. The kinetic mechanism is a time-dependent, biphasic slow-binding process, where a slow initial isomerization of the enzyme is followed by the rapid formation of the enzyme-inhibitor complex. nih.gov

Biomineralization Modulation at Material Interfaces

Beyond enzymatic inhibition, a fundamental aspect of the molecular mechanism of this compound is its direct interaction with bone mineral. The P-C-P backbone of the bisphosphonate structure gives it a very high affinity for calcium ions, allowing it to bind strongly to hydroxyapatite (B223615), the primary mineral component of bone.

This interaction is a form of chemisorption at the material interface between the fluid phase and the solid bone matrix. Molecular dynamics simulations suggest that attractive interactions occur between the calcium atoms of hydroxyapatite and the oxygen atoms of the phosphonate groups. This binding is particularly strong at sites of active bone remodeling where the mineral is exposed. nih.gov When osteoclasts, the cells responsible for bone resorption, begin to dissolve the mineral matrix, the bound bisphosphonate is locally released at a high concentration. This localized release allows the compound to be taken up by the osteoclast, where it can then inhibit intracellular enzymes like FPPS. The strong binding to the bone mineral matrix is therefore a key physicochemical property that concentrates the compound at its site of action.

Inhibition of Crystal Nucleation and Growth Mechanisms

This compound, a member of the bisphosphonate class of compounds, demonstrates a significant capacity to influence the formation and development of mineral crystals. ontosight.ai This activity is primarily attributed to the two phosphonate groups within its molecular structure. ontosight.ai These groups are instrumental in the compound's ability to chelate divalent metal ions and adsorb onto the surfaces of growing crystals, thereby interfering with their normal nucleation and growth processes. ontosight.ai

The interaction of this compound with mineral surfaces is a key aspect of its mechanism of action. The phosphonate groups readily bind to calcium ions present on the surface of hydroxyapatite, the primary mineral component of bone. ontosight.ai This strong affinity leads to the adsorption of the molecule onto the hydroxyapatite crystal lattice. ontosight.ai This process is fundamental to its biological activity in bone, where it can inhibit bone resorption by interfering with osteoclast function. ontosight.ai

While specific studies on the adsorption dynamics of this compound on calcium carbonate and pyrite (B73398) are not extensively detailed in the provided search results, the general principles of bisphosphonate-mineral interactions can be inferred. Bisphosphonates are known to be effective inhibitors of calcium carbonate scale formation, a common issue in industrial water systems. This inhibition is achieved through their adsorption onto the active growth sites of calcium carbonate crystals, which blocks further addition of ions and prevents the crystals from enlarging. Similarly, the chelating properties of the phosphonate groups suggest a potential for interaction with the iron ions in pyrite, which could influence its surface chemistry and reactivity, although specific research on this interaction is not available in the provided results.

The adsorption of bisphosphonates like this compound can significantly alter the crystalline form and phase transformation pathways during mineralization. In processes of calcium phosphate (B84403) precipitation, which are crucial for bone formation, the presence of these compounds can delay the transformation of amorphous calcium phosphate into more stable crystalline forms like hydroxyapatite. mdpi.comresearchgate.net This delay is a direct consequence of the inhibitor binding to the nascent crystal surfaces, which hinders their growth and maturation. mdpi.com

Studies on related bisphosphonates have shown that they can influence the morphology of forming crystals, often leading to the formation of smaller, less-developed, and irregularly shaped crystals. mdpi.com For instance, in the presence of amino acids, which can also modulate crystal growth, the resulting calcium-deficient hydroxyapatite crystals were observed to be smaller and less developed. mdpi.com This indicates that molecules that adsorb to crystal surfaces can disrupt the ordered process of mineralization, affecting not only the rate of transformation but also the final crystalline structure.

Interactions with Biomaterial Surfaces in Controlled Environments (e.g., Titanium Implant Coatings)

The surface properties of biomaterials like titanium implants are critical for their successful integration with surrounding tissues. nih.gov The interaction of molecules with these surfaces can significantly influence biological responses. nih.govnih.gov While direct studies on the coating of titanium implants with this compound were not found, research on similar bisphosphonates and surface modifications provides relevant insights.

The presence of an amino group in this compound suggests it could enhance cell adhesion and growth on a biomaterial surface. nih.gov Amine-rich surfaces have been shown to promote the adsorption of proteins like fibronectin in a conformation that favors cell attachment and differentiation, which is particularly beneficial for osteoblast (bone-forming cell) activity. nih.gov

Furthermore, treatments of titanium surfaces that result in the formation of sodium titanate microstructures can enhance the bioactivity of the implant. mdpi.com These surfaces can promote the formation of apatite, a calcium phosphate mineral, which is crucial for bone bonding. mdpi.com The interaction of bisphosphonates with such modified surfaces could further modulate the local environment to support bone integration. However, high concentrations of some bisphosphonates have been shown to inhibit bone ingrowth into porous titanium implants, indicating a dose-dependent effect. nih.gov

Coordination Chemistry and Metal Ion Chelation

The phosphonate groups in this compound are potent chelating agents, meaning they can form stable complexes with a variety of metal ions. ontosight.ai This property is central to many of its chemical and biological activities.

Complexation Behavior with Divalent Metal Ions (e.g., Ca(II), Mg(II), Cu(II), Zn(II))

This compound readily forms complexes with divalent metal ions such as calcium (Ca(II)), magnesium (Mg(II)), copper (Cu(II)), and zinc (Zn(II)). The phosphonate groups, which are rich in electrons, have a strong affinity for these positively charged metal ions. nih.gov The stability of these complexes is a key factor in the compound's ability to inhibit the formation of mineral scales, such as those composed of calcium carbonate or calcium sulfate. nih.govrsc.org

The chelation of Ca(II) is particularly important for its biological effects on bone, as it allows the molecule to target and bind to the bone mineral. ontosight.ai The complexation with other divalent ions like Mg(II), Cu(II), and Zn(II) is also significant, as these ions play various roles in biological systems and their chelation can influence enzymatic processes and other cellular functions.

Below is an interactive table summarizing the complexation behavior of a related bisphosphonate, 1-hydroxyethane-1,1-diphosphonic acid (HEDP), with Ca(II), which illustrates the strong interaction potential.

| Metal Ion | Ligand | Log K (Stability Constant) | Conditions |

| Ca(II) | HEDP | 5.3 | 0.1 M KCl, 25 °C |

| Ca(II) | HEDP | 7.2 | 0.1 M KNO3, 25 °C |

Coordination with Trivalent Metal Ions, Lanthanides, and Actinides

The strong chelating ability of bisphosphonates extends to trivalent metal ions, as well as to the lanthanide and actinide series of elements. While specific stability constants for the interaction of this compound with these ions were not found in the provided search results, the general chemical principles suggest that stable complexes would be formed. The higher positive charge of trivalent ions typically leads to even stronger coordination bonds with the negatively charged phosphonate groups compared to divalent ions.

This property is relevant in various contexts, including the potential for these compounds to be used as agents to sequester or remove toxic heavy metals from biological or environmental systems. The ability of hydroxyapatite, a material to which bisphosphonates bind, to adsorb radionuclides is well-documented, and this process often involves complexation and ion exchange mechanisms. nih.gov Therefore, the coordination of this compound with lanthanides and actinides could be a significant area of its chemical activity.

Structural Characterization of Metal-Diphosphonate Coordination Complexes

While extensive crystallographic data for a broad series of metal complexes with 1-aminoethane-1,1-diphosphonate is not yet compiled in a single review, specific examples from the literature highlight its versatile coordination behavior. For instance, studies on copper(II) complexes with AEDP have been conducted, providing insight into the specific coordination environment around the Cu²⁺ ion. orcid.org Furthermore, research into mixed-ligand systems, where AEDP is combined with other organic ligands like 2,2'-bipyridyl, has led to the construction of higher-dimensional supramolecular architectures, showcasing the ligand's ability to act as a building block in more complex systems. mdpi.com

The aminophosphonate group, with its combination of a nitrogen donor atom and multiple oxygen atoms from the phosphonate groups, allows for various coordination modes. These can range from simple chelation involving the nitrogen and a single phosphonate oxygen to more complex bridging modes where the phosphonate groups link multiple metal centers, leading to the formation of coordination polymers. rsc.org The protonation state of the amino group and the phosphonic acid moieties also plays a crucial role in the final structure, influencing the charge of the ligand and its hydrogen bonding capabilities.

The table below summarizes hypothetical but representative structural data for a divalent metal complex with 1-aminoethane-1,1-diphosphonate, illustrating the type of information obtained from crystallographic studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal Ion | M²⁺ (e.g., Cu²⁺, Co²⁺) |

| Coordination Number | 6 (Octahedral) |

| M-O (Phosphonate) Å | 2.05 - 2.15 |

| M-N (Amino) Å | 2.20 - 2.30 |

| O-P-O Angle (°) | 108 - 115 |

| P-C-P Angle (°) | 110 - 114 |

| Coordination Mode | Bridging phosphonate, Chelating amino |

| Structure Type | 2D Layered Polymer |

This table is illustrative and intended to represent typical data obtained from single-crystal X-ray diffraction studies of such complexes.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Structural Determinants for Biological Efficacy

The aminobisphosphonate scaffold, characterized by a central carbon atom bonded to an amino group and two phosphonate (B1237965) groups (a P-C-P structure), is fundamental to its biological function. univ-tlemcen.dz This configuration is a stable analogue of the naturally occurring pyrophosphate. scispace.com

The two phosphonate groups are critical for the molecule's high affinity for bone mineral, specifically hydroxyapatite (B223615). This strong binding capacity allows the compound to accumulate at sites of active bone remodeling, where it can be taken up by bone-resorbing osteoclasts. univ-tlemcen.dz The P-C-P backbone is resistant to hydrolysis by endogenous phosphatases, ensuring the compound's stability and prolonged action in the biological environment.

Furthermore, the phosphonate groups play a direct role in inhibiting the target enzyme, FPPS. They chelate magnesium ions (Mg²⁺) which are essential cofactors in the enzyme's active site. nih.gov This interaction mimics the binding of the natural substrate, geranyl pyrophosphate (GPP), effectively blocking the active site and preventing the synthesis of farnesyl pyrophosphate (FPP). illinois.edunih.gov The spatial arrangement of these phosphonate groups is crucial for this inhibitory action.

While the bisphosphonate scaffold provides bone-targeting capability and the core inhibitory function, the side chain attached to the central carbon atom is a primary determinant of a compound's inhibitory potency and selectivity. univ-tlemcen.dz Nitrogen-containing bisphosphonates (N-BPs), such as Sodium 1-aminoethane-1,1-diphosphonate, are significantly more potent than non-nitrogen-containing bisphosphonates. univ-tlemcen.dz

The presence and nature of the nitrogen atom in the side chain are critical. The potency of N-BPs is greatly influenced by the structure of this side chain. For instance, compounds with a nitrogen atom within a heterocyclic ring, like risedronate and zoledronate, are among the most potent inhibitors of FPPS. scispace.comillinois.edu The side chain's structure, including its length, branching, and the presence of functional groups, modulates the binding affinity to the FPPS active site. univ-tlemcen.dz

For example, studies have shown that the position of the nitrogen atom within a pyridinyl ring can dramatically alter antiresorptive activity. nih.gov The protonation state of the side chain is also crucial; for a bisphosphonate to be a good inhibitor, it generally requires a protonated side chain to act as an effective analogue of the carbocation intermediate formed during the enzymatic reaction. illinois.edunih.gov Compounds with side chains that have very low or very high pKa values tend to be less active because they are not easily protonated or deprotonated under physiological conditions, which can affect cellular uptake and target engagement. illinois.edunih.gov

The binding of N-BPs to FPPS is a complex interaction. The bisphosphonate group anchors the molecule to the GPP binding site of the enzyme through coordination with three Mg²⁺ ions. illinois.edu The nitrogen-containing side chain then extends into a hydrophobic pocket, where it can form specific interactions with amino acid residues. For instance, the side chain nitrogen of potent inhibitors like zoledronate and risedronate forms a crucial hydrogen bond with the side chain of Threonine 201 (Thr201) and the backbone carbonyl of Lysine 200 within the FPPS active site. nih.gov The interaction of risedronate's side chain with Tyrosine 204 (Tyr204) is also vital for maintaining the stable enzyme-inhibitor complex. nih.gov

The correlation between the molecular structure and biological activity is evident in the inhibitory concentrations (IC₅₀) of different bisphosphonates.

| Compound | Key Structural Feature | Relative FPPS Inhibition (IC₅₀) | Bone Mineralisation Inhibition Concentration |

|---|---|---|---|

| Zoledronate | Nitrogen in imidazole (B134444) ring | Potent (nM range) | ≥10 nM nih.gov |

| Risedronate | Nitrogen in pyridine (B92270) ring | Potent (nM range) | - |

| Pamidronate | Primary amino group on alkyl chain | Intermediate | ≥1 µM nih.gov |

| Alendronate | Primary amino group on alkyl chain | Intermediate | - |

| Clodronate | No nitrogen in side chain | Low potency | ≥10 µM nih.gov |

This table presents a generalized comparison based on published research. Absolute IC₅₀ values can vary depending on the specific assay conditions.

Computational and Theoretical Approaches to SAR

To further refine the understanding of SAR and guide the design of new molecules, computational and theoretical methods are extensively used. These in silico techniques allow for the prediction of biological activity and the detailed analysis of molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. researchgate.net For aminobisphosphonates, docking simulations into the crystal structure of human FPPS have been instrumental in visualizing and analyzing the key interactions that govern binding affinity. univ-tlemcen.dzresearchgate.net

These simulations confirm that nitrogen-containing bisphosphonates bind to the GPP-binding site of FPPS. nih.gov The docking studies reveal the precise hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the bisphosphonate and the amino acid residues of the enzyme. nih.gov For example, docking studies have successfully reproduced the binding modes observed in co-crystal structures, showing the critical hydrogen bond between the side-chain nitrogen and Thr201. nih.gov By comparing the docking scores and binding modes of different aminobisphosphonates, researchers can rationalize the observed differences in their inhibitory potencies and guide the synthesis of new derivatives with improved binding characteristics. univ-tlemcen.dzresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a mathematical approach that correlates the chemical structure of compounds with their biological activity. scispace.com For bisphosphonates, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. illinois.eduillinois.edu

These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic properties are predicted to increase or decrease biological activity. nih.gov QSAR studies on bisphosphonates have consistently highlighted the importance of an electropositive feature in the side chain (corresponding to the protonated nitrogen) and hydrophobic features for potent FPPS inhibition. illinois.edu

These models have demonstrated strong predictive power. For instance, a CoMSIA model for a set of 45 bisphosphonates yielded a high correlation coefficient (R² of ~0.8-0.9) between the predicted and actual activities in activating γδ T cells, an activity highly correlated with FPPS inhibition. illinois.edu Similarly, a Molecular Field Analysis (MFA) on aryl-X derivatives of pamidronate resulted in an R² value of 0.900. illinois.edunih.gov Such validated QSAR models are invaluable tools for predicting the activity of novel, unsynthesized bisphosphonate analogues, thereby saving significant time and resources in the drug discovery process. illinois.eduscispace.com While the term QSInAR (Quantitative Structure Inter-Activity Relationship) is less commonly cited in bisphosphonate literature, the principles of relating structure to multiple activities are inherent in studies that compare, for example, FPPS inhibition with bone binding affinity or cytotoxicity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the structure-activity relationships of bisphosphonates. These computational methods provide a molecular-level understanding of the electronic properties and reactivity of these compounds, which is crucial for the rational design of new derivatives with enhanced therapeutic potential. While specific DFT studies on this compound are not extensively available in the public domain, the principles can be effectively illustrated through computational analyses of its parent acid, 1-aminoethane-1,1-diphosphonic acid, and closely related aminobisphosphonates.

Detailed Research Findings

Theoretical studies on aminobisphosphonates typically focus on several key quantum chemical descriptors to characterize their electronic structure and predict their reactivity. These include the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for the stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. nih.gov

In the context of aminobisphosphonates, DFT calculations reveal that the HOMO is often localized on the electron-rich regions, such as the nitrogen atom of the amino group and the oxygen atoms of the phosphonate groups. Conversely, the LUMO is typically distributed over the phosphonate groups. This distribution highlights the regions of the molecule most likely to be involved in interactions with biological targets. For instance, in a computational study of various aminobisphosphonates, the HOMO-LUMO gap was found to be a key indicator of their potential as drug delivery candidates. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. scirp.org The MEP displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For aminobisphosphonates, MEP analysis typically shows a significant negative potential around the oxygen atoms of the phosphonate groups and a less intense negative region around the nitrogen atom of the amino group. researchgate.net These negative regions are crucial for the chelation of divalent metal cations like Ca²⁺ and Mg²⁺, which is a key aspect of their mechanism of action in bone tissue. The positive potential is generally located around the hydrogen atoms. The MEP provides a clear rationale for the strong binding of these molecules to the mineral component of bone. researchgate.net

Reactivity Descriptors: A range of global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the chemical reactivity of a molecule. These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different aminobisphosphonate derivatives and for understanding their interaction with biological systems. nih.gov

Interactive Data Tables

The following tables present representative data from DFT calculations on simple aminobisphosphonates, which can be considered analogous to 1-aminoethane-1,1-diphosphonic acid. These values are illustrative of the electronic properties that can be obtained through computational studies.

Table 1: Calculated Electronic Properties of a Representative Aminobisphosphonate (Analogous to 1-aminoethane-1,1-diphosphonic acid)

| Property | Calculated Value (Illustrative) | Reference for Methodology |

| EHOMO (eV) | -6.8 | nih.gov |

| ELUMO (eV) | 1.2 | nih.gov |

| HOMO-LUMO Gap (eV) | 8.0 | nih.gov |

| Dipole Moment (Debye) | 5.5 | researchgate.net |

| Polarizability (a.u.) | 85.0 | researchgate.net |

Note: The values in this table are illustrative and based on typical ranges found in computational studies of simple aminobisphosphonates. The exact values for this compound would require a specific DFT calculation.

Table 2: Global Reactivity Descriptors of a Representative Aminobisphosphonate (Analogous to 1-aminoethane-1,1-diphosphonic acid)

| Descriptor | Formula | Calculated Value (Illustrative) | Reference for Methodology |

| Ionization Potential (I) | -EHOMO | 6.8 eV | nih.gov |

| Electron Affinity (A) | -ELUMO | -1.2 eV | nih.gov |

| Electronegativity (χ) | (I + A) / 2 | 2.8 eV | nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | 4.0 eV | nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | 0.98 eV | nih.gov |

Note: The values in this table are illustrative and derived from the electronic properties in Table 1, based on established formulas from conceptual DFT.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level structure of sodium 1-aminoethane-1,1-diphosphonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

Liquid-State NMR (¹H, ¹³C, ³¹P) for Solution-Phase Structural Elucidation

In the solution phase, ¹H, ¹³C, and ³¹P NMR spectroscopy are routinely employed to confirm the molecular structure of 1-aminoethane-1,1-diphosphonate.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are characteristic of the ethane (B1197151) backbone and the amino group.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, distinguishing between the methyl carbon and the carbon atom bonded to the two phosphonate (B1237965) groups. illinois.edu

³¹P NMR: Phosphorus-31 NMR is particularly crucial for characterizing diphosphonate compounds. It provides a direct probe of the phosphorus atoms, and the chemical shift is sensitive to the protonation state and coordination environment of the phosphonate groups. illinois.edu

Table 1: Representative Liquid-State NMR Data for 1-aminoethane-1,1-diphosphonate Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 1.0 - 2.0 | Triplet | CH₃ |

| ¹H | 2.5 - 3.5 | Quartet | CH |

| ¹³C | 15 - 25 | Singlet | CH₃ |

| ¹³C | 60 - 70 | Triplet (due to C-P coupling) | C-(P)₂ |

| ³¹P | 15 - 25 | Singlet | -PO₃H₂ |

Note: Specific chemical shifts can vary depending on the solvent, pH, and concentration.

Solid-State NMR (¹³C, ¹⁵N, ³¹P-CPMAS) for Solid-State Structures and Protonation State Analysis

Solid-state NMR (ssNMR) provides invaluable insights into the structure, polymorphism, and protonation states of this compound in its crystalline or amorphous solid forms. illinois.edu Cross-Polarization Magic-Angle Spinning (CPMAS) is a common technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra from solid samples. nih.gov

¹³C and ³¹P CPMAS NMR: These techniques are used to study the carbon and phosphorus environments in the solid state. illinois.eduresearchgate.netnih.gov Differences in chemical shifts compared to the solution state can indicate intermolecular interactions and specific packing arrangements in the crystal lattice. nih.gov The analysis of ³¹P chemical shift anisotropy can provide information about the geometry and connectivity of the phosphonate groups. nih.gov

¹⁵N CPMAS NMR: For isotopically labeled samples, ¹⁵N ssNMR is a powerful method to directly probe the nitrogen atom of the amino group. illinois.edunih.gov This is particularly useful for determining the protonation state of the amino group (i.e., -NH₂ vs. -NH₃⁺), which is critical for understanding its role in intermolecular interactions, such as hydrogen bonding. illinois.edu

Table 2: Typical Solid-State NMR Parameters and Their Interpretations

| Technique | Parameter | Information Gained |

| ¹³C CPMAS | Chemical Shift | Carbon backbone structure, conformational differences. illinois.eduresearchgate.net |

| ³¹P CPMAS | Chemical Shift & Anisotropy | Phosphonate group geometry, protonation state, and intermolecular interactions. illinois.edunih.gov |

| ¹⁵N CPMAS | Chemical Shift | Protonation state of the amino group (-NH₂ vs. -NH₃⁺). illinois.edu |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can provide information on molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. upi.edu

Key characteristic absorption bands for 1-aminoethane-1,1-diphosphonate include:

O-H stretching: Broad bands in the high-frequency region (typically 2500-3300 cm⁻¹) are indicative of the hydrogen-bonded hydroxyl groups of the phosphonates. libretexts.org

N-H stretching: Absorptions in the range of 3200-3500 cm⁻¹ correspond to the stretching vibrations of the amino group.

C-H stretching: Bands around 2850-3000 cm⁻¹ are due to the stretching of the C-H bonds in the ethane backbone. libretexts.org

P=O and P-O stretching: Strong absorptions in the fingerprint region (900-1250 cm⁻¹) are characteristic of the phosphonate groups. researchgate.net The exact positions of these bands can be sensitive to the protonation state and coordination of the phosphonate moieties.

Table 3: General FTIR Absorption Regions for Functional Groups in 1-aminoethane-1,1-diphosphonate

| Functional Group | Absorption Region (cm⁻¹) | Vibration Type |

| P-OH | 2500 - 3300 (broad) | O-H Stretch |

| N-H | 3200 - 3500 | N-H Stretch |

| C-H | 2850 - 3000 | C-H Stretch |

| P=O | 1150 - 1250 | P=O Stretch |

| P-O | 900 - 1100 | P-O Stretch |

Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy) for Molecular Interactions and Surface Adsorption Studies

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to study the adsorption of molecules onto metal surfaces. nih.gov

For this compound, Raman and SERS can be employed to:

Investigate the conformation of the molecule in different environments.

Study the interaction of the diphosphonate and amino groups with surfaces, such as metal colloids. nih.govnih.gov This is achieved by analyzing the enhancement of Raman signals for specific vibrational modes upon adsorption, which provides insights into the orientation and binding of the molecule to the surface. nih.gov

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays through a single crystal of this compound, it is possible to obtain a detailed map of electron density and, consequently, the exact positions of all atoms in the crystal lattice. nih.gov

This technique can unequivocally determine:

Bond lengths and angles.

The conformation of the molecule.

The packing of molecules in the crystal.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the phosphonate and amino groups.

The coordination environment of the sodium cation.

The structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of this compound and for validating computational models.

Mass Spectrometry (e.g., GCxGC-TOF-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the elucidation of elemental composition and molecular structure. While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of polar, non-volatile compounds like alendronate, semanticscholar.org Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. This compound is a polar, ionic, and non-volatile salt, making it unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable.

To overcome this limitation, derivatization is necessary. This process involves chemically modifying the analyte to increase its volatility. For alendronate, derivatization often targets the amino and phosphonate groups, for example, through silylation. semanticscholar.org

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is an advanced analytical technique that provides significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC-MS. nih.govchromatographyonline.com While direct application of GCxGC-TOF-MS to this compound is not documented due to the aforementioned volatility issues, it represents a potent tool for analyzing complex samples containing the derivatized compound. Its high peak capacity would be invaluable for separating the derivatized alendronate from impurities, degradation products, or other components in a complex matrix, while the high-resolution and rapid data acquisition of the TOF-MS detector would aid in the confident identification of these species. nih.gov

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy) for Electronic Transitions and Coordination Studies

Spectroscopic methods that measure the interaction of electromagnetic radiation with a substance are crucial for quantitative analysis and for studying the electronic properties of molecules.

UV-Visible (UV-Vis) Spectroscopy Direct analysis of this compound by UV-Vis spectrophotometry is challenging because its molecular structure lacks a significant chromophore—a part of the molecule responsible for absorbing light in the UV-Vis range. tandfonline.comasianpubs.org To enable its quantification by this method, two main strategies are employed: derivatization and complexation.

Derivatization: The primary amino group of alendronate can react with a chromogenic reagent to form a colored product. A widely used reagent is ninhydrin, which reacts with the amino group in the presence of a catalyst like pyridine (B92270) to yield a bluish-violet product (Ruhemann's purple) that can be measured spectrophotometrically at approximately 565-569 nm. asianpubs.orgresearchgate.net

Complexation: The phosphonate groups in alendronate are effective metal chelators. This property can be exploited by forming a complex with a metal ion, such as iron(III) (Fe³⁺), which alters the UV-Vis spectrum and allows for indirect quantification. tandfonline.com

Fluorescence Spectroscopy Similar to its UV-Vis properties, this compound is not naturally fluorescent, precluding its direct determination by spectrofluorometry. nih.govnih.gov Therefore, indirect methods are required.

Ligand Exchange: One innovative method involves the use of a non-fluorescent iron(III)-salicylate chelate. When alendronate is introduced, it displaces the salicylate (B1505791) ligand to form a stable, colorless iron(III)-alendronate complex. The liberated salicylate is fluorescent, and its emission intensity is directly proportional to the concentration of alendronate. nih.gov

Derivatization: A common approach is to react alendronate with a fluorogenic reagent. Ortho-phthalaldehyde (OPA), in the presence of a thiol like 2-mercaptoethanol, reacts with the primary amino group of alendronate in an alkaline medium to form a highly fluorescent isoindole derivative. nih.gov This derivative exhibits strong fluorescence with an excitation maximum around 360 nm and an emission maximum around 470 nm, enabling sensitive quantification. nih.gov

These spectroscopic methods, though indirect, have been validated and are suitable for the routine analysis of this compound in various samples. nih.govnih.gov

| Method | Principle | Reagent(s) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Derivatization | Ninhydrin, Pyridine | Absorbance at ~565 nm | asianpubs.org |

| Fluorescence Spectroscopy | Ligand Exchange | Iron(III)-salicylate | Emission of liberated salicylate | nih.gov |

| Fluorescence Spectroscopy | Derivatization | o-Phthalaldehyde (OPA), 2-Mercaptoethanol | Excitation: ~360 nm, Emission: ~470 nm | nih.gov |

Advanced Research Applications in Material Science and Biomineralization Systems

Application in Crystal Engineering and Directed Crystallization Control

The core of Sodium 1-aminoethane-1,1-diphosphonate's utility in crystal engineering lies in its potent ability to adsorb onto the surfaces of inorganic crystals, most notably hydroxyapatite (B223615) (HAP), the primary mineral component of bone. nps.org.au The diphosphonate moiety is a structural analog of pyrophosphate, allowing it to bind strongly to hydroxyapatite crystals. nps.org.au This interaction is fundamental to its function in controlling crystallization.

In research settings, this characteristic is harnessed to modulate crystal growth, morphology, and aggregation. By binding to active growth sites on nascent crystal surfaces, the molecule acts as a crystal growth inhibitor. This prevents further addition of ions from the solution, thereby controlling the ultimate size of the crystals. nih.gov Studies on various bisphosphonates have demonstrated significant differences in their binding affinities and their subsequent impact on crystal surface properties. nih.gov This allows for the directed control of crystallization processes, which is a key aspect of crystal engineering. The ability to modify the crystal surface by adsorbing bisphosphonates can alter properties like the zeta potential and interfacial tension, providing a mechanism to direct how crystals interact with their environment. nih.gov

Fundamental Research on Modulating Physiochemical Biomineralization Processes in Vitro

In vitro studies using cell culture systems are crucial for elucidating the specific mechanisms by which compounds like this compound influence biological mineralization. These controlled environments allow researchers to dissect the compound's effects on cellular functions and mineral deposition pathways.

The process of biomineralization is tightly regulated by a variety of enzymes and the local concentration of mineral ions. This compound and related amino-bisphosphonates have been shown to exert significant influence over these regulatory components.

Alkaline Phosphatase (ALP) Activity: ALP is a critical enzyme in bone formation, responsible for hydrolyzing pyrophosphate (a mineralization inhibitor) and increasing the local concentration of inorganic phosphate (B84403), a building block for hydroxyapatite. nih.gov Research on various amino-bisphosphonates has shown they can lead to a reduction in serum alkaline phosphatase levels. nih.gov In vitro, high concentrations of bisphosphonates like etidronate have been found to suppress the calcification of cartilage matrix, a process where ALP is highly active. nih.gov

Calcium Deposition: A primary function of this compound class is the inhibition of hydroxyapatite formation and dissolution. nps.org.au Consequently, in vitro studies show that the presence of bisphosphonates can suppress calcification and reduce the formation of calcium nodules in cell cultures. nih.govdovepress.com By stabilizing the mineral phase and preventing crystal growth, they effectively limit the deposition of calcium into the extracellular matrix. nih.gov

Below is an interactive table summarizing the observed effects of related bisphosphonates on key mineralization markers in research settings.

| Marker | Observed Effect | Research Context |

| Alkaline Phosphatase | Reduction in activity/levels. nih.gov | A study on aminohexane (B13955822) diphosphonate demonstrated a significant reduction in serum ALP. nih.gov |

| Calcium Deposition | Inhibition of calcification and calcium nodule formation. nih.govdovepress.com | High doses of etidronate suppressed calcification of the cartilage matrix in rat tibia. nih.gov |

| Hydroxyapatite Crystals | Inhibition of crystal growth and dissolution. nps.org.aunih.gov | Bisphosphonates bind to HAP, preventing both growth and dissolution. nps.org.au |

Beyond interacting directly with mineral crystals, this compound, as a nitrogen-containing bisphosphonate, has specific intracellular targets that affect the function of bone cells. While their most potent effects are on bone-resorbing osteoclasts, they also influence bone-building osteoblasts.

In vitro research using osteoblast-like cell lines (e.g., MC3T3-E1) has revealed that bisphosphonates can modulate cell differentiation and function. dovepress.com High concentrations of some bisphosphonates have been shown to suppress the differentiation of mesenchymal cells into osteoblasts. nih.gov Conversely, other studies have noted that the incorporation of mineral-binding agents into biomaterials can promote osteoblast proliferation and differentiation. dovepress.com

The primary intracellular mechanism for nitrogen-containing bisphosphonates involves the inhibition of enzymes within the mevalonate (B85504) pathway. nps.org.au This action disrupts the synthesis of isoprenoid lipids essential for the post-translational modification of small GTP-binding proteins, which are vital for various cellular functions, including cell signaling and survival.

The table below details the interaction mechanisms with components of mineralizing systems.

| Cellular Component/Process | Interaction Mechanism | Effect |

| Osteoblast-like Cells | Modulation of cell differentiation and proliferation. nih.govdovepress.com | High doses can suppress differentiation from precursor cells. nih.gov |

| Mevalonate Pathway | Inhibition of key enzymes like farnesyl pyrophosphate synthase. nps.org.au | Disrupts protein prenylation and downstream signaling pathways. |

| Extracellular Matrix | Adsorption to hydroxyapatite mineral. nps.org.autandfonline.com | Inhibits mineral deposition and resorption. tandfonline.com |

Contributions to Polyoxometalate Chemistry and Related Inorganic Materials Research

Polyoxometalates (POMs) are a class of inorganic compounds composed of discrete, anionic metal-oxygen clusters, typically involving metals like molybdenum, tungsten, or vanadium. wikipedia.orgwiley-vch.de Their structural diversity and electronic properties make them of great interest in catalysis, medicine, and materials science. nih.gov

A significant area of advanced research involves creating hybrid organic-inorganic materials by functionalizing POMs with organic ligands. The phosphonate (B1237965) groups of bisphosphonates are excellent ligands for this purpose. They can coordinate with the metal centers of POMs, allowing for the synthesis of novel, complex structures. nih.govacs.org

Research has successfully demonstrated the synthesis and characterization of various POM-bisphosphonate complexes. nih.govnih.gov In these hybrid structures, the bisphosphonate component, such as zoledronate or alendronate, bridges metal-oxo clusters, creating new molecular architectures with unique properties. acs.orgfigshare.com For instance, molybdenum- and vanadium-containing POMs have been successfully functionalized with biologically active bisphosphonates. nih.govacs.org This field of research combines the mineral-binding affinity and biological activity of the bisphosphonate with the catalytic or electronic properties of the polyoxometalate core, opening pathways to new functional materials. rsc.orgrsc.org

Q & A

Q. How do the dissociation constants (pKa) and chelation stability of Sodium 1-aminoethane-1,1-diphosphonate with divalent cations (e.g., Ca²⁺, Mg²⁺) influence its biological activity?

Methodological Answer: The dissociation constants (pKa) determine the protonation states of the phosphonate groups under varying pH, which directly impacts chelation stability. For example, studies on structurally similar compounds like EHDP (ethane-1-hydroxy-1,1-diphosphonate) reveal that its hydroxyl group participates in metal coordination, leading to stronger Ca²⁺ and Zn²⁺ chelation compared to dichloromethylene-diphosphonate (Cl2MDP) . Key methodologies include:

- pH-metric titration to determine pKa values and stability constants.

- Spectrophotometric analysis (e.g., UV-Vis) to monitor metal-ligand complex formation.

- Calorimetric studies (e.g., ITC) to quantify binding thermodynamics.

Data tables from such studies often list log values (e.g., EHDP-Ca²⁺: log = 6.2 vs. Cl2MDP-Ca²⁺: log = 4.5) .

Advanced Research Question

Q. How can contradictory data on the inhibitory effects of this compound in bone resorption versus mineralization models be resolved?

Methodological Answer: Contradictions arise from differences in experimental models (e.g., in vitro cell cultures vs. in vivo animal studies) and pH-dependent chelation behavior. To resolve these:

- Comparative titration curves under physiological pH (7.4) vs. acidic resorption lacunae (pH ~4.5) can clarify context-specific activity .

- Microscopy techniques (e.g., SEM/TEM) visualize apatite crystal morphology changes, distinguishing growth inhibition (EHDP-like effects) from resorption suppression (Cl2MDP-like effects) .

- Enzyme inhibition assays (e.g., alkaline phosphatase or pyrophosphatase activity) link chelation to metabolic interference .

Basic Research Question

Q. What experimental approaches are used to characterize the crystal structure and hydrogen-bonding network of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction reveals tetrahedral geometry around phosphorus atoms and hydrogen-bonding patterns (e.g., O–H···O and N–H···O interactions) .

- Thermogravimetric analysis (TGA) identifies water molecules in the lattice, critical for stability.

- DFT calculations validate bond angles (e.g., P–O–P ~120°) and charge distribution .

Advanced Research Question

Q. How can synthetic routes for this compound be optimized to enhance yield and purity for pharmacological studies?

Methodological Answer:

- Stoichiometric control : A 1:1 molar ratio of 1-aminoethane-1,1-diyldiphosphonic acid to ammonium hydroxide minimizes side products .

- Crystallization optimization : Slow evaporation at 20–25°C produces high-purity crystals (≥98% by HPLC) .

- Purification : Ion-exchange chromatography removes residual metal ions, confirmed via ICP-MS .

Basic Research Question

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

Methodological Answer:

- ³¹P NMR spectroscopy identifies phosphonate group environments (δ = 10–15 ppm for P–O bonds) .

- Elemental analysis verifies C/N/P ratios (e.g., C₂H₆NNaO₆P₂ requires C: 8.7%, N: 4.1%, P: 22.4%) .

- HPLC-MS detects impurities (e.g., unreacted starting materials) .

Advanced Research Question

Q. How do structural modifications (e.g., halogen substitution) to this compound derivatives alter their biological activity?

Methodological Answer:

- Halogen introduction (e.g., Cl2MDP’s Cl groups) increases acidity (pKa1 ~1.5 vs. EHDP’s pKa1 ~2.5), enhancing bone adsorption but reducing Ca²⁺ affinity .

- Synthetic strategies :

- Three-component reactions with amines and phosphites introduce substituents .

- Solid-phase synthesis enables combinatorial libraries for high-throughput screening .

- In vivo efficacy testing : Radiolabeled analogs (e.g., ⁹⁹mTc complexes) track biodistribution in osteoporosis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.